1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate
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Overview
Description
1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphoryl group attached to an ethenyl group, which is further connected to a 4-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with a phosphorylating agent such as dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
4-chlorobenzoic acid+dimethyl phosphite→1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a range of substituted benzoates.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane-bound processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A precursor in the synthesis of 1-(Dimethoxyphosphoryl)ethenyl 4-chlorobenzoate.
Dimethyl phosphite: Another precursor used in the synthesis.
Phosphonate esters: Compounds with similar phosphorus-containing functional groups.
Uniqueness
This compound is unique due to its specific combination of a phosphoryl group with a 4-chlorobenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
916906-02-0 |
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Molecular Formula |
C11H12ClO5P |
Molecular Weight |
290.63 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H12ClO5P/c1-8(18(14,15-2)16-3)17-11(13)9-4-6-10(12)7-5-9/h4-7H,1H2,2-3H3 |
InChI Key |
VJFZAZARDQBYFP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
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